[(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;methane is a complex organic molecule that features a purine base attached to a ribose sugar, which is further linked to a phosphate group. This structure is characteristic of nucleotides, which are the building blocks of nucleic acids like DNA and RNA. The compound plays a crucial role in various biochemical processes, including energy transfer and signal transduction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;methane typically involves the following steps:
Formation of the Purine Base: The purine base, such as adenine, is synthesized through a series of reactions starting from simpler organic molecules like formamide and glycine.
Attachment to Ribose Sugar: The purine base is then attached to a ribose sugar through a glycosidic bond. This step often involves the use of protecting groups to ensure the correct attachment.
Phosphorylation: The ribose-purine compound is phosphorylated using reagents like phosphoric acid or phosphoryl chloride to introduce the phosphate group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated synthesizers and reactors. The process involves:
Batch Processing: Large quantities of starting materials are processed in batches to produce the compound.
Purification: The crude product is purified using techniques like crystallization, chromatography, and recrystallization to obtain a high-purity final product.
Chemical Reactions Analysis
Types of Reactions
[(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;methane: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines, thiols.
Major Products
The major products formed from these reactions include various nucleotide analogs and derivatives, which have applications in research and medicine.
Scientific Research Applications
[(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;methane: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Plays a crucial role in the study of nucleic acids, enzyme mechanisms, and metabolic pathways.
Medicine: Used in the development of antiviral and anticancer drugs due to its ability to interfere with nucleic acid synthesis.
Industry: Employed in the production of pharmaceuticals and as a component in biochemical assays.
Mechanism of Action
The compound exerts its effects by interacting with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase.
Signal Transduction: Participates in signal transduction pathways by acting as a secondary messenger.
Energy Transfer: Involved in energy transfer processes within cells, particularly in the form of ATP.
Comparison with Similar Compounds
[(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;methane: is unique due to its specific structure and functional groups. Similar compounds include:
Adenosine Triphosphate (ATP): A nucleotide involved in energy transfer.
Guanosine Monophosphate (GMP): Another nucleotide with similar functions but different base.
Cytidine Monophosphate (CMP): A nucleotide with a different base but similar sugar-phosphate backbone.
These compounds share structural similarities but differ in their specific bases and functions, highlighting the uniqueness of This compound in biochemical processes.
Properties
Molecular Formula |
C12H19N4O8P-2 |
---|---|
Molecular Weight |
378.28 g/mol |
IUPAC Name |
[(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;methane |
InChI |
InChI=1S/C10H13N4O8P.2CH4/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);2*1H4/p-2/t4-,6?,7+,10-;;/m1../s1 |
InChI Key |
PEKWWDRHGMQSDT-QONMVAKYSA-L |
Isomeric SMILES |
C.C.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])[O-])O)O |
Canonical SMILES |
C.C.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.